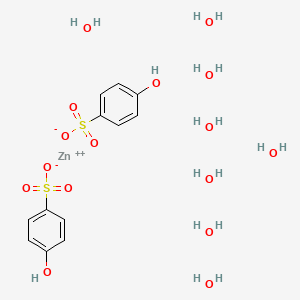

Phénolsulfonate de zinc octahydraté

Vue d'ensemble

Description

Synthesis Analysis

Zinc compounds, including zinc phenolsulfonate octahydrate, can be synthesized through various metallurgical and chemical methods. Chemical synthesis methods include the mechanochemical process, controlled precipitation, sol-gel method, solvothermal and hydrothermal methods, and methods using emulsion and microemulsion environments (Kołodziejczak-Radzimska & Jesionowski, 2014). These methods offer a range of zinc oxide structures with potential applicability to the synthesis of zinc phenolsulfonate octahydrate.

Molecular Structure Analysis

While specific data on zinc phenolsulfonate octahydrate's molecular structure is scarce, research on zinc coordination with organic and inorganic compounds provides insights into potential molecular configurations. For example, zinc's coordination chemistry with the amyloid-beta peptide reveals complex structures with significant biological relevance, indicating the complexity and versatility of zinc's molecular interactions (Faller & Hureau, 2009).

Chemical Reactions and Properties

Zinc compounds exhibit a variety of chemical reactions and properties, including interactions with dental enamel and effects on caries. Zinc's role in biological systems, its interactions with dental enamel, and its potential effects on caries highlight its multifaceted chemical properties and reactions (Lynch, 2011).

Physical Properties Analysis

The physical properties of zinc compounds, such as zinc layered hydroxide, have been studied for their application in various fields. Zinc layered hydroxide exhibits a brucite-like material structure with exchangeable anions in the interlayer, demonstrating the material's versatility and wide application range (Hahsim et al., 2023).

Chemical Properties Analysis

Zinc's chemical properties, particularly its role in oxidative stress and as an antioxidant, are well-documented. Zinc acts as a co-factor for enzymes involved in the antioxidant defense system, protects cells against oxidative damage, and induces the synthesis of metallothioneins, which are effective in reducing reactive oxygen species (Marreiro et al., 2017).

Applications De Recherche Scientifique

. .

Technologie des batteries

Le phénolsulfonate de zinc a été utilisé dans le développement de batteries au zinc {svg_1}. La modulation de la coordination des ions zinc hydratés améliore la réversibilité redox des batteries au zinc {svg_2}. Ce travail fournit des principes fondamentaux inspirants pour concevoir des électrolytes avancés sous l'effet combiné de la modulation de la solvatation et de la régulation de l'interface pour des batteries au zinc haute performance {svg_3}.

Industrie du placage électrolytique

L'introduction d'additifs tels que le phénolsulfonate de zinc est une méthode réalisable et économique pour résoudre les problèmes liés au dépôt de métal qui a été couramment étudiée dans l'industrie du placage électrolytique {svg_4}.

Ingrédient cosmétique

Le phénolsulfonate de zinc est sûr comme ingrédient cosmétique dans les pratiques actuelles d'utilisation et de concentration {svg_5}. Il s'agit au plus d'un irritant cutané léger en cas d'utilisation normale, mais pas d'un sensibilisant {svg_6}.

Stabilisation de l'anode en zinc

De nombreuses stratégies ont été développées pour stabiliser l'anode en zinc et prolonger sa durée de vie, telles que le revêtement de couches protectrices, l'introduction d'additifs électrolytiques {svg_7}. Le phénolsulfonate de zinc avec un anion volumineux et conjugué peut moduler la chimie de la solvatation des ions zinc par le biais du processus de coordination pour améliorer les {svg_8}.

Amélioration des performances rechargeables

Le phénolsulfonate de zinc peut améliorer les performances rechargeables en modulant la chimie de la solvatation des ions zinc par le biais du processus de coordination {svg_9}.

Mécanisme D'action

Target of Action

Zinc phenolsulfonate octahydrate is primarily used in ophthalmic solutions for the treatment of minor irritation and conjunctivitis .

Mode of Action

For instance, zinc is an essential structural constituent of many proteins, including enzymes involved in cellular signaling pathways .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is a part of various metalloenzymes and hemoglobinases, playing a regulatory role in the human body . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . .

Pharmacokinetics

It is known that zinc phenolsulfonate octahydrate is used in ophthalmic solutions, indicating that it is likely to be absorbed through the eye tissues .

Result of Action

It is known that zinc plays a crucial role in various biological processes, including cell growth and development, oxidative stress, and inflammatory immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of zinc phenolsulfonate octahydrate. For instance, exposure to air can cause the compound to turn pink . Moreover, it is soluble in water, which can affect its distribution and action .

Safety and Hazards

Orientations Futures

Zinc Phenolsulfonate Octahydrate has been used in the modulation of hydrated zinc ions to enhance the redox reversibility of zinc batteries . This work provides inspiring fundamental principles to design advanced electrolytes under the dual contributions of solvation modulation and interface regulation for high-performing zinc-based batteries and others .

Propriétés

IUPAC Name |

zinc;4-hydroxybenzenesulfonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.8H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;;;;;/h2*1-4,7H,(H,8,9,10);8*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXPDTOFAOSFCB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O16S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1300-55-6 | |

| Record name | 1300-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5aS,8aS,9aS)-3-Ethyldecahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1170582.png)